CID 146171193
説明
CID 146171193 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are referenced in structural and functional comparisons in biochemical studies . CID 146171193 likely follows similar annotation standards, with its unique identifier enabling access to properties such as molecular weight, solubility, and synthetic pathways, as seen in other CID entries .
特性
分子式 |
C12H90Al15O73S8 |
|---|---|
分子量 |
2064.1 g/mol |
InChI |
InChI=1S/C12H22O35S8.15Al.38H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;38*1H2/q;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8 |
InChIキー |
AHXRJGAZWSUDHZ-UHFFFAOYSA-F |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
製品の起源 |
United States |
化学反応の分析
科学研究への応用
CID 146171193は、科学研究において幅広い用途を持っています。化学では、より複雑な分子の合成における試薬または中間体として使用できます。生物学では、タンパク質や核酸などの生物学的マクロ分子との潜在的な相互作用について研究することができます。医学では、特定の生物学的経路または疾患状態への影響など、治療の可能性について調査することができます。さらに、産業では、CID 146171193は、新しい材料の開発やさまざまな化学プロセスにおける構成要素として使用される可能性があります。
科学的研究の応用
CID 146171193 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, the compound could be investigated for its therapeutic potential, including its effects on specific biological pathways or disease states. Additionally, in industry, CID 146171193 might be utilized in the development of new materials or as a component in various chemical processes.
作用機序
類似の化合物との比較
CID 146171193は、他の類似の化合物と比較することで、その独自性を強調することができます。類似の化合物は、構造的特徴または官能基を共有している可能性がありますが、特定の化学的性質または生物学的活性は異なります。たとえば、同様の分子骨格を持つ化合物は、置換基または立体化学の違いにより、反応性または結合親和性に違いが見られる場合があります。
類似化合物との比較
Research Implications and Limitations
While direct data for CID 146171193 is absent in the provided evidence, methodologies from referenced studies can guide its characterization. For instance:
- Mass Spectrometry: Source-induced collision-induced dissociation (CID) can elucidate fragmentation patterns, as demonstrated for ginsenosides in LC-ESI-MS studies .
- Cheminformatics : Parameters like synthetic accessibility and drug-likeness scores (e.g., Lipinski’s Rule of Five) can prioritize CID 146171193 for further testing .
Limitations:
- The absence of explicit data for CID 146171193 necessitates reliance on analogous compounds.
- Functional predictions require experimental validation, as seen in studies comparing substrate specificities of enzymes .
準備方法
CID 146171193の合成には、特定の合成経路と反応条件が伴います。この化合物の詳細な合成経路は容易には入手できませんが、類似の化合物を合成するための一般的な方法は、多くの場合、複数段階の有機合成技術を伴います。これらの方法は、通常、目的の化学構造を実現するために、制御された条件下で特定の試薬や触媒を使用することを含みます。工業生産方法は、これらの実験室手順をスケールアップして、より大量に化合物を生産し、一貫性と純度を確保することが含まれる場合があります。
Q & A
Advanced: How can research questions for CID 146171193 be aligned with interdisciplinary scientific frameworks (e.g., pharmacology, biochemistry)?
Answer:
- Basic: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and academic value. For example: "What is the mechanism of action of CID 146171193 in modulating [specific biological pathway] under [defined experimental conditions]?" .
- Advanced: Integrate the PICO framework (Population/Problem, Intervention, Comparison, Outcome) with domain-specific variables. For instance: "How does CID 146171193 compare to [analog compound] in inhibiting [target protein] across in vitro and in vivo models, considering pharmacokinetic variability?" Combine this with stakeholder feedback to refine relevance to interdisciplinary goals .
Basic: What experimental design principles apply to studying CID 146171193?
Q. Advanced: How to optimize experimental protocols for CID 146171193 to address conflicting data from prior studies?
Answer:
- Basic: Follow reproducibility standards : Clearly define control groups, dosage ranges, and environmental variables (e.g., pH, temperature). Use triplicate measurements and blinded analysis to minimize bias .
- Advanced: Employ iterative design with adaptive hypothesis testing. For example, if prior studies report contradictory efficacy, use a mixed-methods approach: first replicate key experiments, then apply sensitivity analysis to identify confounding variables (e.g., impurity profiles, solvent interactions) .
Basic: How to conduct a literature review for CID 146171193?
Q. Advanced: How to resolve contradictions in existing data on CID 146171193’s bioactivity?
Answer:
- Basic: Use systematic review protocols:
- Advanced: Apply triangulation : Cross-validate findings across methodologies (e.g., crystallography vs. molecular docking studies). For conflicting solubility data, compare experimental conditions (e.g., solvent polarity, temperature) and quantify uncertainty using statistical models (e.g., Monte Carlo simulations) .
Basic: What are common data collection methods for CID 146171193?
Q. Advanced: How to validate novel analytical techniques for CID 146171193?
Answer:
- Basic: Use primary data from HPLC, NMR, or mass spectrometry for purity assessment. For bioactivity, employ dose-response assays (e.g., IC50 calculations) .
- Advanced: Validate new methods (e.g., cryo-EM for structural analysis) against gold-standard techniques. Conduct cross-lab validation and report confidence intervals for reproducibility .
Basic: How to test hypotheses about CID 146171193’s pharmacological properties?
Q. Advanced: How to design multi-omic studies to explore CID 146171193’s polypharmacology?
Answer:
- Basic: Use dose-escalation studies in cell lines, followed by ANOVA to assess significance. For example: "Does CID 146171193 exhibit cytotoxicity in [cell type] at concentrations ≤10 μM?" .
- Advanced: Integrate transcriptomics, proteomics, and metabolomics data. Apply machine learning (e.g., random forests) to identify off-target interactions and prioritize pathways for validation .
Basic: How to ensure ethical compliance in CID 146171193 research?
Q. Advanced: How to address ethical challenges in translational studies involving CID 146171193?
Answer:
- Basic: Obtain institutional approval for animal/human tissue use. Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical reporting .
- Advanced: For translational work, engage ethicists to evaluate risks/benefits of patenting bioactive derivatives. Use Delphi methods to align with global regulatory standards .
Basic: How to present results for CID 146171193 in a manuscript?
Q. Advanced: How to structure a discussion section that reconciles CID 146171193’s novel findings with contradictory literature?
Answer:
- Basic: Use IMRAD format : Clearly separate Results (data only) and Discussion (interpretation). Include tables summarizing IC50 values, spectroscopic data, and statistical tests .
- Advanced: Apply contradiction frameworks : Categorize discrepancies as methodological (e.g., assay sensitivity), contextual (e.g., cell type differences), or theoretical (e.g., competing mechanistic models). Propose follow-up experiments to resolve ambiguities .
Basic: How to select statistical methods for CID 146171193 data?
Q. Advanced: How to apply Bayesian statistics to quantify uncertainty in CID 146171193’s efficacy?
Answer:
- Basic: Use parametric tests (t-tests, ANOVA) for normally distributed data; non-parametric tests (Mann-Whitney U) for skewed distributions. Report effect sizes and p-values .
- Advanced: Implement Bayesian hierarchical models to pool data from heterogeneous studies. Calculate posterior probabilities for hypotheses (e.g., "Probability that CID 146171193 reduces inflammation by ≥50% in vivo: 85%") .
Basic: How to avoid bias in CID 146171193 research?
Q. Advanced: How to mitigate confirmation bias in structure-activity relationship (SAR) studies of CID 146171193?
Answer:
- Basic: Use blinding in data collection/analysis. Pre-register hypotheses on platforms like Open Science Framework .
- Advanced: Apply counterfactual analysis in SAR: Synthesize and test derivatives predicted not to bind the target, reducing overfitting in QSAR models .
Basic: How to prepare a research proposal for CID 146171193?
Q. Advanced: How to integrate computational and experimental workflows for CID 146171193’s drug discovery?
Answer:
- Basic: Structure the proposal with:
- Aim 1 : "Characterize the binding affinity of CID 146171193 to [Target X]."
- Aim 2 : "Evaluate metabolic stability in hepatic microsomes."
Include timelines and risk mitigation .
- Advanced: Use iterative docking-MD simulations to prioritize synthetic targets. Validate predictions with SPR (surface plasmon resonance) and cryo-EM, creating a closed-loop optimization system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
